molecular formula C24H20ClN3O2 B2924905 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 932530-67-1

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2924905
CAS No.: 932530-67-1
M. Wt: 417.89
InChI Key: LIGCQIOGBMXKAN-UHFFFAOYSA-N
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Description

The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,3-dimethylphenyl)acetamide features a quinazolinone core substituted with a chloro group at position 6 and a phenyl group at position 4. The acetamide moiety is linked to a 2,3-dimethylphenyl group. Quinazolinones are well-documented in medicinal chemistry for their roles as kinase inhibitors, antimicrobial agents, and anticancer compounds due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c1-15-7-6-10-20(16(15)2)26-22(29)14-28-21-12-11-18(25)13-19(21)23(27-24(28)30)17-8-4-3-5-9-17/h3-13H,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGCQIOGBMXKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,3-dimethylphenyl)acetamide is a member of the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has a complex structure that contributes to its biological properties. Below are the key chemical characteristics:

PropertyValue
Molecular Formula C23H21ClN2O2
Molecular Weight 404.88 g/mol
IUPAC Name This compound
InChI Key BPAGTJSBYVQURR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit various enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been identified:

  • Kinase Inhibition : Quinazoline derivatives are known to act as kinase inhibitors, which play a crucial role in cancer progression and cell proliferation. The compound's structure suggests it may target specific kinases involved in tumor growth.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
  • Anticancer Properties : Research has shown that similar compounds exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer activity .

Biological Activity Studies

Recent studies have focused on evaluating the biological activity of this compound through various assays:

Anticancer Activity

A study evaluated the cytotoxic effects of the compound against several cancer cell lines using MTT assays. The results indicated significant cell growth inhibition at micromolar concentrations.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

These findings suggest that the compound could be developed as a potential anticancer agent.

Antimicrobial Assays

The antimicrobial efficacy was assessed using disc diffusion methods against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus18
P. aeruginosa14

The results indicate moderate antimicrobial activity, warranting further investigation into its mechanism and efficacy.

Case Studies

Several case studies have highlighted the potential therapeutic applications of quinazoline derivatives similar to this compound:

  • Case Study on Anticancer Effects : A clinical trial involving quinazoline derivatives demonstrated a reduction in tumor size in patients with advanced-stage cancers .
  • Case Study on Antimicrobial Treatments : Research has shown that quinazoline derivatives can enhance the efficacy of existing antibiotics against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The target compound belongs to a broader class of acetamide- and benzamide-containing heterocycles. Key structural analogs and their differentiating features include:

a) 2-((2,3-Dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide (Compound 12, )
  • Structure: Benzamide scaffold with a 2,3-dimethylphenylamino group and a 4-sulfamoylphenyl substituent.
  • Key Differences: Replaces the quinazolinone core with a benzamide, introducing a sulfonamide group. This modification enhances hydrogen-bonding capacity, which is critical for urease inhibition .
b) N-(2-(2-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d, )
  • Structure: Thioacetamide-linked quinazolinone with a 4-fluorophenyl group and a thiazolidinone ring.
  • Key Differences : Incorporates a thioether bridge and fluorophenyl substituent, which may alter electronic properties and metabolic stability compared to the target compound’s chloro-phenyl group .
c) 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide ()
  • Structure : Chloro-substituted acetamide with isopropyl and 2,3-dimethylphenyl groups.
  • Key Differences: Lacks the quinazolinone ring; instead, it is a simpler acetamide derivative used as a herbicide. The isopropyl group increases hydrophobicity, favoring agrochemical applications .

Physicochemical Properties

Melting points and solubility are influenced by substituents and hydrogen-bonding capacity:

Compound Name Melting Point (°C) Key Functional Groups Solubility Inference
Target Compound Not reported Quinazolinone, chloro, dimethylphenyl Moderate solubility in polar aprotic solvents
Compound 12 () 202–210 Benzamide, sulfonamide High solubility due to sulfonamide
AJ5d () Not reported Thioacetamide, fluorophenyl Lower solubility due to thioether
2-Chloro-N-(2,3-dimethylphenyl)-... Not reported Chloro, isopropyl High lipophilicity (herbicide use)

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